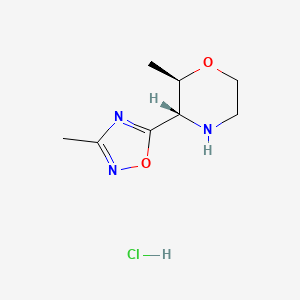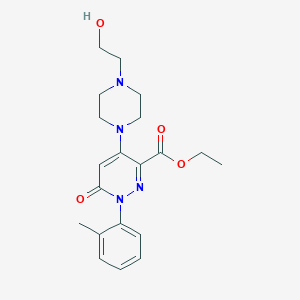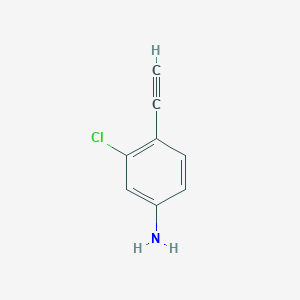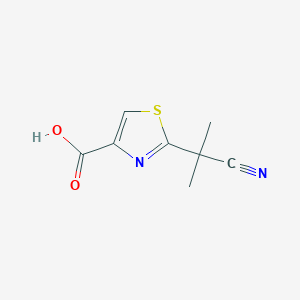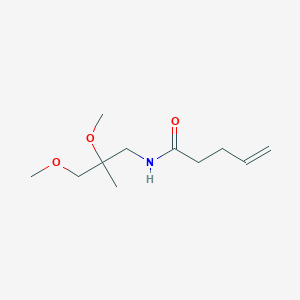
N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, also known as DMHP, is a synthetic compound that belongs to the family of designer drugs. DMHP has been classified as a hallucinogenic drug due to its ability to alter the perception and behavior of individuals who consume it. The chemical structure of DMHP is similar to that of phencyclidine (PCP), which is a well-known dissociative drug. However, DMHP has not been extensively studied, and its properties and effects are not well understood.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
- The synthesis and properties of stereoregular polyamides derived from L-tartaric acid, utilizing diamines similar in structure to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, have been explored for their highly crystalline nature, melting ranges, affinity to water, and moderate optical activity. These materials show potential for advanced polymer applications due to their unique structural and physical properties (Bou, Iribarren, & Muñoz-Guerra, 1994).
Antibacterial Activity
- Enaminone complexes of zinc and iron, related to the structure of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, were synthesized and characterized, showing significant antibacterial action against Escherichia coli and Staphylococcus aureus. This indicates potential applications in developing bactericidal agents (Mahmud et al., 2010).
Chemical Synthesis Techniques
- A method for the preparation of enamides through 'long-distance' migration of the double bond was described, highlighting the versatility of such compounds in synthetic chemistry. This method particularly emphasizes the manipulation of unsaturated amides, relevant to the synthesis of compounds structurally akin to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide (Sergeyev & Hesse, 2003).
Molecular Imprinting
- N-(2-Arylethyl)-2-methylprop-2-enamides were synthesized as versatile reagents for the synthesis of molecularly imprinted polymers. These polymers exhibited high affinity towards specific biomolecules, demonstrating the utility of such structures in creating selective and sensitive sensing materials (Sobiech, Maciejewska, & Luliński, 2022).
Novel Material Synthesis
- Aromatic polyamides containing ether linkages and pendant pentadecyl chains were synthesized from monomers related to N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide. These polyamides exhibited excellent solubility, thermal stability, and potential for layer structure formation due to the flexible pentadecyl chains, offering insights into the design of amorphous materials with specific thermal and solubility properties (More, Pasale, & Wadgaonkar, 2010).
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-10(13)12-8-11(2,15-4)9-14-3/h5H,1,6-9H2,2-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWJQUKAPQHELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

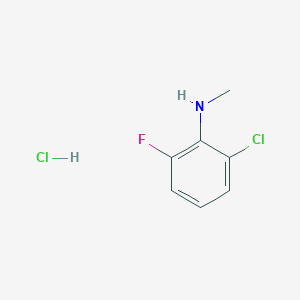



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)
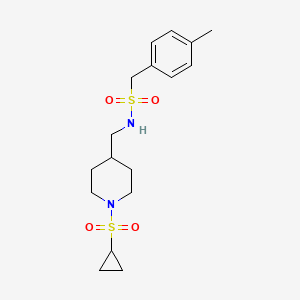

![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)
![Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2512640.png)
